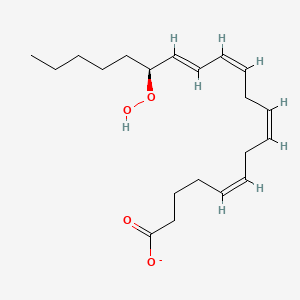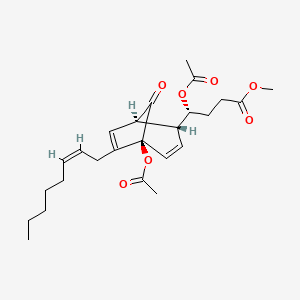![molecular formula C46H75NaO14 B1260055 sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate CAS No. 80118-77-0](/img/structure/B1260055.png)
sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate” is a complex organic molecule with a highly intricate structure. This compound features multiple hydroxyl groups, spiro structures, and oxane rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions. The process typically starts with the formation of the oxane rings, followed by the introduction of hydroxyl groups and spiro structures. Common reagents used in these steps include strong acids and bases, as well as specific catalysts to facilitate the formation of the desired structures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would be optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often include signal transduction mechanisms that lead to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate
- Sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,4R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate
Uniqueness
This compound is unique due to its complex structure, which includes multiple hydroxyl groups, spiro structures, and oxane rings
Propriétés
Numéro CAS |
80118-77-0 |
|---|---|
Formule moléculaire |
C46H75NaO14 |
Poids moléculaire |
875.1 g/mol |
Nom IUPAC |
sodium;(E)-6-[[(2S,7S,8S)-7-hydroxy-2-[(2R,7R,9S,10R)-2-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-8-yl]methyl]-2,4-dimethyl-5-oxonon-6-enoate |
InChI |
InChI=1S/C46H76O14.Na/c1-11-12-32(39(50)25(2)17-27(4)41(51)52)21-42(9)24-54-44(22-36(42)49)16-15-43(10,60-44)37-20-34(56-38-14-13-33(48)31(8)55-38)30(7)46(58-37)29(6)19-35(57-46)40-26(3)18-28(5)45(53,23-47)59-40;/h12,25-31,33-38,40,47-49,53H,11,13-24H2,1-10H3,(H,51,52);/q;+1/p-1/b32-12+;/t25?,26-,27?,28+,29?,30+,31+,33-,34-,35+,36-,37+,38+,40?,42-,43-,44?,45-,46?;/m0./s1 |
Clé InChI |
POEFPAGCCFSWBQ-XBIOXLLRSA-M |
SMILES |
CCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CCC(C(O6)C)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+] |
SMILES isomérique |
CC/C=C(\C[C@]1(COC2(CC[C@@](O2)(C)[C@H]3C[C@@H]([C@H](C4(O3)[C@@H](C[C@@H](O4)C5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)C)O[C@@H]6CC[C@@H]([C@H](O6)C)O)C[C@@H]1O)C)/C(=O)C(C)CC(C)C(=O)[O-].[Na+] |
SMILES canonique |
CCC=C(CC1(COC2(CCC(O2)(C)C3CC(C(C4(O3)C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)C)OC6CCC(C(O6)C)O)CC1O)C)C(=O)C(C)CC(C)C(=O)[O-].[Na+] |
Synonymes |
4'-O-demethyldianemycin TM-531B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


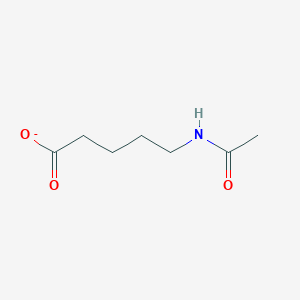
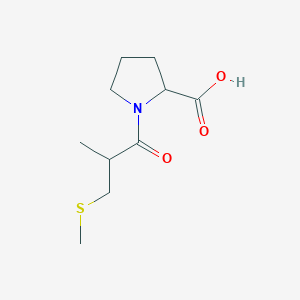
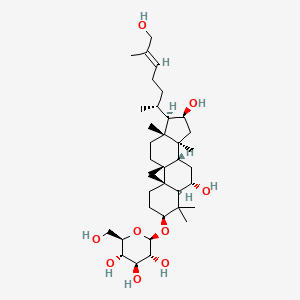
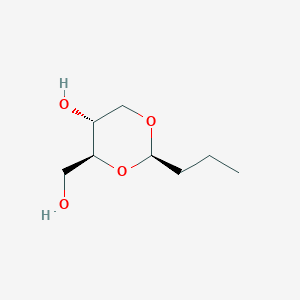

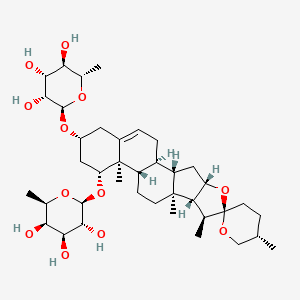
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)
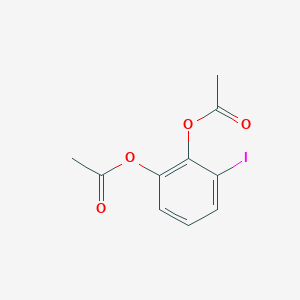
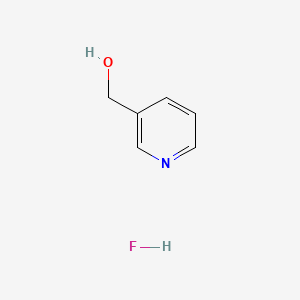
![2,4-dihydroxy-N'-((1E)-{4-methoxy-3-[(pyridin-2-ylthio)methyl]phenyl}methylene)benzohydrazide](/img/structure/B1259985.png)
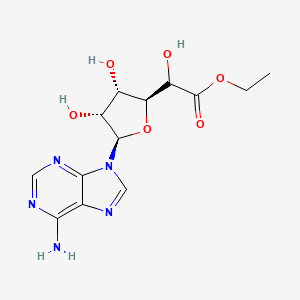
![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)
